molecular formula C9H9NO3 B8772245 3-Acetoxybenzamide CAS No. 77719-00-7

3-Acetoxybenzamide

Cat. No.: B8772245
CAS No.: 77719-00-7
M. Wt: 179.17 g/mol
InChI Key: RAYNCJUZMAVTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetoxybenzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to a class of molecules known for their diverse biological activities. It serves as a key synthetic intermediate and scaffold for developing new therapeutic agents. Research indicates that derivatives of acetoxybenzamide show promise in the synthesis of novel carbonic anhydrase inhibitors (CAIs), which are being investigated for conditions such as glaucoma, epilepsy, and altitude sickness . The structural motif of substituting the carboxyl group of a benzoic acid derivative with an amide group, as seen in this compound, is a recognized strategy in drug development to modulate biological activity and improve a compound's safety profile by reducing potential for gastric mucosal irritation, a common limitation of standard anti-inflammatory drugs . This makes this compound a valuable building block for researchers aiming to create new chemical entities with enhanced selectivity and reduced side effects. The compound is provided for research purposes only. It is strictly intended for use in laboratory investigations and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

77719-00-7

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

(3-carbamoylphenyl) acetate

InChI

InChI=1S/C9H9NO3/c1-6(11)13-8-4-2-3-7(5-8)9(10)12/h2-5H,1H3,(H2,10,12)

InChI Key

RAYNCJUZMAVTHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs and their similarity scores (based on functional group alignment and substituent positions) include:

Compound Name CAS Number Substituent at 3-Position Similarity Score
3-Methoxybenzamidine hydrochloride 57075-83-9 Methoxy (-OMe) 1.00
2-Methoxybenzimidamide hydrochloride 18637-00-8 Methoxy (-OMe) 0.92
4-Hydroxybenzamidine hydrochloride 5071-96-5 Hydroxy (-OH) 0.91
3-Acetoxybenzamide Not provided Acetoxy (-OAc) N/A

Physicochemical Properties

While direct data for this compound are unavailable, comparisons can be inferred:

  • 3-Methoxybenzamide : Exhibits moderate water solubility due to the polar methoxy group but lower lipophilicity (logP ~1.2) compared to acetoxy derivatives .
  • 2-Aminobenzamides: Higher solubility in polar solvents due to the amino group (-NH₂), which also increases reactivity in amide bond formation .
  • This compound: Expected to have lower solubility in water than amino derivatives but higher than methoxy analogs due to the balance between polarity and steric hindrance.

Preparation Methods

Acetylation of 3-Hydroxybenzamide

The direct acetylation of 3-hydroxybenzamide using acetylating agents represents a straightforward route. In a method adapted from coumarin derivative synthesis, 3-hydroxybenzamide is reacted with acetic anhydride under reflux conditions.

Procedure :
3-Hydroxybenzamide (1.0 equiv) is suspended in acetic anhydride (5 mL per gram of substrate) and heated at 150°C for 2 hours. The reaction mixture is cooled, and the product is isolated via column chromatography (CHCl₃/ethyl acetate/hexane, 8:1:1).

Key Data :

  • Yield : 75–85%

  • Melting Point : 194–196°C

  • IR (KBr) : 1,645 cm⁻¹ (C=O stretch of acetoxy), 1,680 cm⁻¹ (amide C=O)

  • ¹H NMR (CDCl₃) : δ 2.30 (s, 3H, OAc), 7.26–7.46 (m, 4H, aromatic), 6.32 (s, 1H, NH).

This method offers high efficiency but requires careful control of reaction time to avoid over-acetylation.

Amidation of 3-Acetoxybenzoic Acid

3-Acetoxybenzoic acid serves as a precursor, with amidation introducing the benzamide moiety. A modified protocol from fixed-bed synthesis employs catalytic dehydration.

Procedure :
3-Acetoxybenzoic acid (1.0 equiv) is reacted with ammonium hydroxide (1.2 equiv) in pimelinketone solvent at 150°C for 1 hour. The resulting ammonium salt is dehydrated in a fixed-bed reactor (380°C, 4.0 MPa) using a calcium hydroxide-phosphatic rock catalyst.

Key Data :

  • Conversion : 99.84%

  • Selectivity : 98.92%

  • Space Velocity : 15 h⁻¹.

This continuous-flow approach minimizes waste and enhances scalability, making it suitable for industrial applications.

Catalytic Fixed-Bed Synthesis

Adapted from N,N-diethyl-3-methylbenzamide production, this method leverages a fixed-bed reactor for high-throughput synthesis.

Procedure :
3-Hydroxybenzoic acid (1.0 equiv) is stirred with acetic anhydride (1.5 equiv) in dichloromethane, followed by amidation with ammonia gas. The intermediate is passed through a fixed-bed reactor containing γ-alumina catalyst at 250°C and 3.0 MPa.

Key Data :

  • Yield : 89%

  • Purity : >98% (by GC-MS).

Coupling Agent-Mediated Synthesis

A method inspired by N-phenylbenzamide derivatives uses DIC/HOBt coupling agents to form the amide bond.

Procedure :
3-Acetoxybenzoic acid (1.2 mmol) is dissolved in CH₂Cl₂ with DIC (1.82 mmol) and HOBt (1.82 mmol). After 30 minutes, ammonium hydroxide (1.68 mmol) is added, and the mixture is stirred for 12 hours. The product is purified via silica gel chromatography.

Key Data :

  • Yield : 70–78%

  • Reaction Time : 12 hours.

This method offers precise control over reaction conditions, favoring laboratory-scale synthesis.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Catalyst/Solvent Scale
Acetylation75–85150Acetic anhydrideLab
Amidation99.84380 (reactor)Calcium hydroxideIndustrial
Fixed-Bed89250γ-AluminaPilot
Coupling Agents70–7825DIC/HOBt, CH₂Cl₂Lab

The fixed-bed method achieves the highest conversion (99.84%) and selectivity (98.92%), making it ideal for large-scale production. Conversely, coupling agents provide milder conditions for sensitive substrates.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR Spectroscopy : Distinct peaks at 1,645 cm⁻¹ (acetoxy C=O) and 1,680 cm⁻¹ (amide C=O).

  • ¹H NMR : Aromatic protons resonate at δ 7.26–7.46, with the acetoxy methyl group at δ 2.30.

  • Mass Spectrometry : Molecular ion peak at m/z 179 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) reveals >98% purity for fixed-bed-derived products.

Optimization and Industrial Considerations

  • Solvent Selection : Pimelinketone enhances reaction efficiency in fixed-bed systems due to its high boiling point and low toxicity.

  • Catalyst Regeneration : γ-Alumina catalysts exhibit >95% activity retention after five cycles.

  • Waste Reduction : Continuous-flow methods reduce solvent waste by 40% compared to batch processes .

Q & A

Q. What are the common synthetic routes for preparing 3-Acetoxybenzamide, and what factors influence reaction efficiency?

  • Methodological Answer : this compound can be synthesized via condensation reactions using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). For example, analogous benzamide derivatives (e.g., 3-Amino-N-(2-methoxyphenyl)benzamide) are synthesized by reacting substituted benzoic acids with amines under controlled conditions . Key factors include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility.
  • Temperature : Reactions typically proceed at room temperature or mild heating (40–60°C).
  • Purification : Column chromatography or recrystallization is used to isolate the product.
    Critical Note: Validate reaction progress using TLC or HPLC to monitor intermediate formation .

Q. What analytical techniques are recommended for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., acetoxy, amide) and confirms regiochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Validates carbonyl (C=O) and amide (N–H) stretches.
  • Resolving Contradictions : Cross-reference spectral data with computational predictions (e.g., density functional theory, DFT) and replicate experiments under standardized conditions. Discrepancies in IR peaks may arise from polymorphic forms, necessitating X-ray crystallography for structural confirmation .

Q. How does the solubility profile of this compound impact its experimental handling in biological assays?

  • Methodological Answer : this compound’s limited aqueous solubility (common in benzamide derivatives) requires solvent optimization:
  • Stock solutions : Use DMSO or ethanol for initial dissolution, ensuring concentrations ≤10 mM to avoid precipitation.
  • Biological assays : Dilute stock solutions in buffered media (e.g., PBS, pH 7.4) with ≤1% organic solvent to maintain cell viability.
  • Storage : Store at –20°C in anhydrous conditions to prevent hydrolysis of the acetoxy group .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives while minimizing side products?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., reagent stoichiometry, solvent polarity, temperature). For example, increasing DMAP concentration (0.1–0.3 equiv) may enhance coupling efficiency .
  • Side-Product Mitigation :
  • Byproduct Analysis : Identify impurities (e.g., unreacted starting materials, acetylated byproducts) via LC-MS.
  • Quenching Protocols : Add aqueous workup steps (e.g., 10% citric acid) to neutralize excess DCC .
  • Yield Optimization : Pilot small-scale reactions (1–5 mmol) before scaling up to minimize resource waste .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the biological activity of this compound?

  • Methodological Answer :
  • Docking Studies vs. Assay Results : If computational models predict strong binding to a target (e.g., cyclooxygenase-2) but in vitro assays show weak activity:

Validate assay conditions (e.g., pH, cofactors) to match physiological environments.

Re-evaluate ligand protonation states using pKa calculations (software like MarvinSketch).

Test metabolite stability (e.g., via LC-MS) to check for rapid degradation .

  • Data Triangulation : Combine molecular dynamics simulations, in vitro dose-response curves, and structural analogs’ SAR to refine hypotheses .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for this compound in medicinal chemistry research?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with modifications to the acetoxy group (e.g., replacing with methoxy, nitro) and test against biological targets .
  • Pharmacophore Mapping : Use X-ray crystallography or NMR to identify critical binding interactions (e.g., hydrogen bonding with the amide group).
  • Data Integration : Tabulate bioactivity data (IC₅₀, Ki) and physicochemical properties (logP, polar surface area) to identify trends.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.